6,6,6-Trimethoxyhex-1-yne
Description
6,6,6-Trimethoxyhex-1-yne is a terminal alkyne derivative featuring three methoxy (-OCH₃) groups attached to the sixth carbon of a hex-1-yne backbone. This compound combines the reactivity of an alkyne with the electron-donating and steric effects of methoxy substituents. Terminal alkynes are known for their utility in Sonogashira couplings and other cross-coupling reactions, but the presence of multiple methoxy groups may modulate reactivity, solubility, and stability.
Properties
CAS No. |
82709-37-3 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
6,6,6-trimethoxyhex-1-yne |
InChI |
InChI=1S/C9H16O3/c1-5-6-7-8-9(10-2,11-3)12-4/h1H,6-8H2,2-4H3 |
InChI Key |
MJLTVYRSUJUBHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCC#C)(OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and similarities between 6,6,6-Trimethoxyhex-1-yne and related compounds:
Key Observations:
- Steric Hindrance : Three methoxy groups at C6 may hinder nucleophilic or electrophilic attacks on the alkyne, unlike the less bulky -I substituent in 6-Iodohex-1-yne.
- Solubility: Methoxy groups enhance solubility in polar solvents (e.g., methanol, DMSO), whereas iodoalkynes like 6-Iodohex-1-yne are more lipophilic .
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